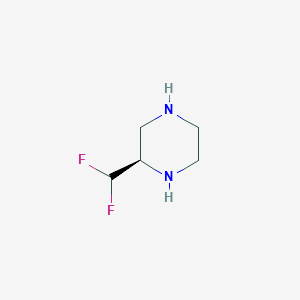
(R)-2-(Difluoromethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Difluoromethyl)piperazine is a chiral compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The difluoromethyl group attached to the piperazine ring enhances the compound’s chemical properties, making it a valuable intermediate in pharmaceutical and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Difluoromethyl)piperazine typically involves the introduction of the difluoromethyl group to a piperazine scaffold. One common method is the difluoromethylation of piperazine derivatives using fluoroform (CHF3) as a reagent. This reaction can be carried out in a continuous flow system, which allows for efficient and scalable production .
Industrial Production Methods
Industrial production of ®-2-(Difluoromethyl)piperazine may involve similar synthetic routes but on a larger scale. Continuous flow difluoromethylation protocols are particularly suitable for industrial applications due to their high atom economy and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Difluoromethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted piperazine derivatives.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents on the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted piperazine oxides, while substitution reactions can produce a variety of functionalized piperazine derivatives.
Applications De Recherche Scientifique
(R)-2-(Difluoromethyl)piperazine is a fluorinated piperazine derivative with a difluoromethyl group at the second position of the piperazine ring. It has a molecular weight of 136.14 g/mol and the molecular formula C5H10F2N2. Its IUPAC name is (2R)-2-(difluoromethyl)piperazine, and it is often represented with the InChI Key GNCDPUYXABYJAU-SCSAIBSYSA-N. this compound's applications stem from its interactions with molecular targets, particularly enzymes, making it a candidate for medicinal applications. The difluoromethyl group enhances binding affinity, potentially leading to therapeutic effects.
Scientific Research Applications
This compound as an Enzyme Modulator
Studies indicate that this compound can modulate enzyme activity and receptor signaling by acting as an inhibitor of specific biochemical pathways. Research focuses on identifying the specific pathways influenced by this compound and its derivatives in various biological contexts to understand its therapeutic potential.
Antiviral Research
Piperazine derivatives, including trifluoromethyl pyridine piperazines, have shown potential as antiviral molecules . By combining trifluoromethyl pyridine with piperazine and installing substitutions via nucleophilic substitution, novel trifluoromethyl pyridine piperazine derivatives can be synthesized . Some of these compounds exhibit antiviral activity and can induce the activities of superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), enhancing systemic acquired resistance (SAR) in plants . These piperazine derivatives could be potential plant activators for controlling plant viruses .
CXCR3 Receptor Modulators
(R)-2-methyl-piperazine derivatives can be used as pharmaceuticals, particularly as CXCR3 receptor modulators . Chemokine receptors, such as CXCR3, are G-protein coupled receptors (GPCRs) that bind peptidic chemokine ligands . CXCR3 binds to inflammatory chemokines like CXCL9, CXCL10, and CXCL11 and guides leukocyte trafficking to lymphoid organs and tissues during inflammation . These derivatives may be useful for treating diseases mediated by the CXCR3 axis, including autoimmune disorders and inflammatory disorders . Examples include rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and systemic lupus erythematosus .
Synthesis of Piperazine Derivatives
Mécanisme D'action
The mechanism of action of ®-2-(Difluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)piperazine: Similar to ®-2-(Difluoromethyl)piperazine but with a trifluoromethyl group.
2-(Chloromethyl)piperazine: Contains a chloromethyl group instead of a difluoromethyl group.
2-(Bromomethyl)piperazine: Features a bromomethyl group.
Uniqueness
®-2-(Difluoromethyl)piperazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in drug discovery and development .
Propriétés
Formule moléculaire |
C5H10F2N2 |
|---|---|
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
(2R)-2-(difluoromethyl)piperazine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)4-3-8-1-2-9-4/h4-5,8-9H,1-3H2/t4-/m1/s1 |
Clé InChI |
GNCDPUYXABYJAU-SCSAIBSYSA-N |
SMILES isomérique |
C1CN[C@H](CN1)C(F)F |
SMILES canonique |
C1CNC(CN1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















